molecular formula C17H18N6O B15113187 6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No.: B15113187
M. Wt: 322.4 g/mol
InChI Key: KMPBWEYSRHEJOD-UHFFFAOYSA-N
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Description

6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with a methoxy group, a pyrrolopyrrole moiety, and a pyridine ring with a carbonitrile group

Preparation Methods

The synthesis of 6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.

    Construction of the Pyrrolopyrrole Moiety: This step involves a cyclization reaction to form the pyrrolopyrrole structure.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction.

    Addition of the Carbonitrile Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Cyclization: Cyclization reactions can be used to form additional ring structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.

    Pyrrolopyrrole Compounds: Molecules featuring the pyrrolopyrrole moiety with various functional groups.

    Pyridine Derivatives: Compounds with pyridine rings substituted with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

6-[5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H18N6O/c1-24-16-4-5-19-17(21-16)23-10-13-8-22(9-14(13)11-23)15-3-2-12(6-18)7-20-15/h2-5,7,13-14H,8-11H2,1H3

InChI Key

KMPBWEYSRHEJOD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N

Origin of Product

United States

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